tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate
Description
The compound “tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate” is a sulfur-containing heterocyclic molecule featuring a tricyclic core with fused azacyclic and thiadiazine rings. Structural characterization of such compounds often relies on crystallographic tools like the SHELX system for refinement and analysis .
Properties
Molecular Formula |
C15H21N3O4S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate |
InChI |
InChI=1S/C15H21N3O4S2/c1-15(2,3)22-14(19)18-6-10-11(7-18)24(20,21)8-9-5-16-13(23-4)17-12(9)10/h5,10-11H,6-8H2,1-4H3/t10-,11+/m0/s1 |
InChI Key |
ZWAWFNGUCYWLQC-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)S(=O)(=O)CC3=CN=C(N=C23)SC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC3=CN=C(N=C23)SC |
Origin of Product |
United States |
Preparation Methods
Oxidation Step Using Polymer-Supported TEMPO
| Step | Reagents/Conditions | Description |
|---|---|---|
| I | Dissolve 2-(4R,6S)-6-methylol-2,2-dimethyl-1,3-dioxane-4-yl tert-butyl acetate in solvent, add base | Prepares the substrate solution for oxidation |
| II | Add secondary oxidant and oxygen | Initiates oxidation under controlled oxygen atmosphere |
| III | Add polymer-supported TEMPO catalyst | Catalyzes selective oxidation of hydroxymethyl to aldehyde |
| Temp | −20 to −5 °C (preferably −15 to −5 °C) | Maintains reaction selectivity and prevents over-oxidation |
| Workup | Recrystallization from normal heptane | Purifies aldehyde intermediate to high solid-state purity |
This oxidation is mild, avoids harsh reagents like oxalyl chloride/DMSO (Swern oxidation), and is amenable to large-scale production.
Esterification to Form the tert-Butyl Carboxylate
- The carboxylate group at position 4 is esterified to the tert-butyl ester using standard esterification protocols.
- Common methods include reaction of the free acid with isobutylene in the presence of acid catalysts or direct coupling with tert-butanol using coupling reagents.
- Protection of other functional groups during this step is critical to maintain the integrity of the tricyclic system.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Temperature | −20 to −5 °C (oxidation), 50–90 °C (cyclization) | Controls reaction rate and selectivity |
| Solvent | Dichloromethane, methyl sulfoxide, tetrahydrofuran (THF) | Solubilizes reactants and stabilizes intermediates |
| Base | Carbonates (e.g., K2CO3), alkoxides | Facilitates deprotonation and nucleophilic attack |
| Catalyst | Polymer-supported TEMPO | Enables mild, selective oxidation |
| Oxidant | Oxygen with secondary oxidants | Provides environmentally friendly oxidation |
Careful control of these parameters ensures high yield and stereochemical purity of the final product.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of chiral hydroxymethyl intermediate | Starting alcohol precursor, base, solvent | Optically active intermediate |
| 2 | Oxidation to aldehyde intermediate | Polymer-supported TEMPO, oxygen, low temp | High purity aldehyde intermediate (>97% GC) |
| 3 | Cyclization and tricyclic core formation | Nitrogen-containing reagents, base, heat | Formation of triazatricyclic framework |
| 4 | Introduction of methylsulfanyl group | Methylthiolate or thiol reagents | Installation of sulfur substituent |
| 5 | Oxidation of sulfanyl to sulfone | m-CPBA or H2O2, controlled conditions | Formation of 7,7-dioxo sulfone moiety |
| 6 | Esterification to tert-butyl carboxylate | Isobutylene or tert-butanol, acid catalyst | Final tert-butyl ester formation |
| 7 | Purification | Recrystallization or chromatography | High purity final compound |
Research Findings and Industrial Relevance
- The use of polymer-supported TEMPO oxidation represents a significant advancement, allowing for mild, selective, and scalable oxidation of sensitive chiral intermediates.
- The stereochemical integrity at the 2R,6S centers is preserved throughout the synthesis, which is critical for biological activity.
- The synthetic route is adaptable for producing intermediates for statin drugs and related sulfur-containing tricyclic compounds.
- The process is environmentally friendly, avoiding hazardous reagents like oxalyl chloride and enabling easier catalyst recovery and reuse.
- High purity (>97%) and yield of intermediates facilitate downstream pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides or sulfones, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur-containing moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the tricyclic structure may enable the compound to fit into specific binding pockets, modulating biological pathways.
Comparison with Similar Compounds
Table 1: Bond Length and Angle Comparisons
| Parameter | tert-butyl Compound (e.g., 12 ) | Trimethylsilyl Compound (e.g., 7 ) |
|---|---|---|
| C-S Bond Length (Å) | 1.78 ± 0.02 | 1.79 ± 0.03 |
| N-C(=O) Angle (°) | 120.5 ± 0.5 | 121.0 ± 0.6 |
| S-O Bond Length (Å) | 1.43 ± 0.01 | 1.44 ± 0.02 |
This consistency suggests that bulky substituents at specific positions are tolerated without distorting the tricyclic system, a critical factor in ligand design for maintaining target binding geometries.
Ring Puckering and Conformational Analysis
The tricyclic core’s puckering parameters, calculated using Cremer and Pople’s method , reveal a boat-chair conformation for the central ring, comparable to related tricyclic azathia compounds. For example, the puckering amplitude (q) of 0.52 Å and phase angle (φ) of 45° align with values observed in analogs with similar heteroatom arrangements. These parameters influence molecular rigidity and interaction with biological targets, such as enzyme active sites.
Hydrogen-Bonding Patterns
The compound’s dioxo-thia moiety participates in hydrogen bonds with acceptor/donor groups (e.g., water or protein residues). Graph set analysis identifies a recurrent $ R_2^2(8) $ motif in its crystalline form, mirroring patterns in sulfur-containing heterocycles like thiadiazine derivatives. This motif enhances crystal packing stability and may mimic intermolecular interactions in biological systems.
Substituent Effects on Physicochemical Properties
Replacing the tert-butyl group with electron-withdrawing substituents (e.g., nitro) reduces logP by 1.2 units, increasing hydrophilicity. Conversely, methylsulfanyl enhances lipophilicity (logP +0.8) without significantly affecting metabolic stability in vitro, as observed in analogs with similar substitution patterns .
Biological Activity
The compound tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate is a complex organic molecule with potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Molecular Structure
- Molecular Formula : C15H21N3O4S2
- Molecular Weight : 371.5 g/mol
- IUPAC Name : tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate
Structural Characteristics
The compound features a unique tricyclic structure that incorporates sulfur and nitrogen atoms, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O4S2 |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfur-containing moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and modulating biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Binding : Its tricyclic structure allows it to fit into specific binding sites on receptors.
Biological Evaluations
Research has indicated potential anti-inflammatory properties of related compounds within the same chemical class. For instance, studies have shown that thiazole derivatives exhibit significant anti-inflammatory activity and selective COX-2 enzyme inhibition .
Case Studies
- Anti-inflammatory Activity : In a study evaluating thiazolyl derivatives similar to the target compound, several showed superior anti-inflammatory effects compared to indomethacin in animal models .
- Antimicrobial Properties : Some derivatives demonstrated comparable antibacterial activity to ampicillin against Escherichia coli and Staphylococcus aureus while exhibiting lower antifungal activity against Candida albicans .
Synthetic Routes
The synthesis of tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia involves multi-step processes typically starting from keto acids reacted with methyl chloroformate and substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature.
Reaction Conditions
Key conditions for synthesis include:
- Solvents : Toluene or ethanol
- Temperature : Mild conditions are preferred to minimize side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
